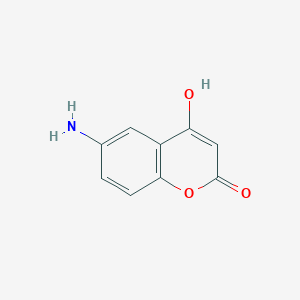

6-氨基-4-羟基香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

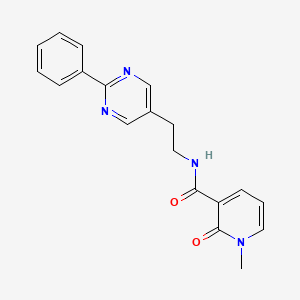

6-Amino-4-hydroxychromen-2-one is a chemical compound with the CAS Number: 41896-01-9 . It has a molecular weight of 177.16 . The compound is typically in powder form .

Synthesis Analysis

The synthesis of chromenone derivatives, which includes 6-Amino-4-hydroxychromen-2-one, has been a subject of research. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The molecular structure of 6-Amino-4-hydroxychromen-2-one can be analyzed using various methods including Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .Chemical Reactions Analysis

Amines, such as 6-Amino-4-hydroxychromen-2-one, can undergo various reactions. For instance, they can react with an acid chloride to form an amide . They can also undergo Hofmann elimination to form an alkene .Physical And Chemical Properties Analysis

6-Amino-4-hydroxychromen-2-one is a powder with a melting point of 253-254 degrees Celsius .科学研究应用

前列腺素F2α调节剂在生物医学应用中的应用

6-氨基-4-羟基香豆素-2-酮衍生物,如6-羟甲基吲哚啉-2-酮氨基酸,被合成并用于前列腺素F2α受体调节剂,显示对子宫肌收缩的抑制活性。这些化合物复制了理想的肽II' β-转角中心二面角几何结构,这在生物医学应用中是重要的(Mulamreddy et al., 2021)。

绿色合成的催化应用

6-氨基-4-羟基香豆素-2-酮衍生物在催化应用中也是至关重要的。例如,相关衍生物2-氨基葡萄糖被用作合成可磁回收纳米催化剂的底物,这有助于以环保的方式绿色合成双(1,2-二氢-4-羟基-2-氧喹啉-3-基)甲烷(Aghazadeh & Nikpassand, 2019)。

蛋白质分析中的分析应用

该化合物还在分析化学中找到了用途。一种使用荧光探针2-氨基吡啶的方法被开发出来,用于测量4-羟基-2-壬烯醛(一种衍生物)与蛋白质形成的氨基酸加合物。这种方法对于检测共价修饰蛋白质的水平增加是至关重要的,这对于理解衰老和疾病过程至关重要(Wakita et al., 2011)。

氨基酸生产的合成应用

此外,6-氨基-4-羟基香豆素-2-酮衍生物被用于合成氨基酸,如(2S,5R)-5-羟基赖氨酸,这是胶原蛋白和类胶原蛋白中独特的氨基酸。这种合成途径涉及从相应的N-保护-6-取代哌啶-2-酮生成的烯醇酸盐的不对称羟基化(Marin et al., 2002)。

作用机制

Target of Action

6-Amino-4-hydroxychromen-2-one is a derivative of chromenone, a class of compounds known for their multi-targeting inhibitory effects on human enzymes . The primary targets of this compound are likely to be similar to those of chromenones, which include enzymes involved in the pathophysiology of neurodegeneration .

Mode of Action

Chromenones have been shown to inhibit human acetylcholinesterase and human monoamine oxidase b . It’s plausible that 6-Amino-4-hydroxychromen-2-one interacts with its targets in a similar manner, leading to inhibition of these enzymes and subsequent changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by 6-Amino-4-hydroxychromen-2-one are likely to be those involving its target enzymes. Inhibition of acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, affecting neurotransmission. Similarly, inhibition of monoamine oxidase B can increase levels of dopamine, a neurotransmitter, in the brain . The downstream effects of these changes can include alterations in mood, cognition, and motor control.

Pharmacokinetics

The compound’s molecular weight (17716 g/mol) suggests it may have good bioavailability, as smaller molecules are generally more readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of 6-Amino-4-hydroxychromen-2-one’s action are likely to be diverse, given its potential multi-targeting activity. For instance, inhibition of acetylcholinesterase and monoamine oxidase B could lead to changes in neurotransmitter levels and neuronal activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-4-hydroxychromen-2-one. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with target enzymes. Additionally, the presence of other substances (e.g., drugs, food components) in the body can influence the compound’s absorption and distribution, potentially affecting its efficacy .

安全和危害

未来方向

The future directions for research on 6-Amino-4-hydroxychromen-2-one and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties . This could lead to the development of new medicinal compounds and improvements in existing ones .

属性

IUPAC Name |

6-amino-4-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCSZWSQRFLEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-hydroxychromen-2-one | |

CAS RN |

41896-01-9 |

Source

|

| Record name | 6-amino-4-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2450353.png)

![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)

![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450357.png)

![N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2450371.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)